molecular formula C10H12ClNO2 B13045909 (6-Chloro-2-(cyclopropylmethoxy)pyridin-3-YL)methanol

(6-Chloro-2-(cyclopropylmethoxy)pyridin-3-YL)methanol

Cat. No.: B13045909
M. Wt: 213.66 g/mol
InChI Key: VQNJYNZQELVZNH-UHFFFAOYSA-N
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Description

(6-Chloro-2-(cyclopropylmethoxy)pyridin-3-YL)methanol (CAS 2089650-24-6) is a chemical compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol . This pyridine derivative is of significant interest in medicinal chemistry and oncology research. It serves as a key synthetic intermediate in the development of novel therapeutic agents . Scientific literature indicates that this compound falls within a class of molecules investigated for their activity against cancers, including acute myeloid leukemia, myelodysplastic syndromes, and myeloproliferative neoplasms . Researchers are exploring its potential as an inhibitor of mutated enzymes, such as isocitrate dehydrogenase, which are implicated in tumor pathogenesis . As a building block in drug discovery, it enables the synthesis of more complex molecules designed for targeted therapy. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

[6-chloro-2-(cyclopropylmethoxy)pyridin-3-yl]methanol

InChI

InChI=1S/C10H12ClNO2/c11-9-4-3-8(5-13)10(12-9)14-6-7-1-2-7/h3-4,7,13H,1-2,5-6H2

InChI Key

VQNJYNZQELVZNH-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=CC(=N2)Cl)CO

Origin of Product

United States

Preparation Methods

Chlorination of Pyridine Precursors

Chlorination at the 6-position is typically achieved by treating hydroxyl- or methyl-substituted pyridine derivatives with phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3) under reflux conditions. For example, 6-hydroxy-3-nitro-2-picoline can be converted to 6-chloro-3-nitro-2-picoline by heating with phosphorus pentachloride and phosphorus oxychloride at about 110°C for several hours. The reaction mixture is then cooled, quenched in ice-water, and the product isolated by filtration and drying, yielding up to 85% of the chlorinated intermediate as a solid.

Step Starting Material Reagents Conditions Yield Notes
1 6-hydroxy-3-nitro-2-picoline PCl5, POCl3 110°C, 3.5 hours total 85% Chlorination at 6-position

Introduction of Cyclopropylmethoxy Group

The cyclopropylmethoxy substituent at the 2-position is introduced via nucleophilic substitution of a suitable leaving group (such as chlorine) on the pyridine ring by cyclopropylmethanol or its derivatives. This etherification can be catalyzed by bases such as cesium carbonate in polar aprotic solvents like toluene, often in the presence of palladium catalysts and phosphine ligands to facilitate coupling reactions.

Step Starting Material Reagents Conditions Yield Notes
2 6-chloro-2-methyl-3-nitropyridine Cyclopropylmethanol, Cs2CO3, Pd(OAc)2, phosphine ligand 70°C, overnight 94-96% Palladium-catalyzed etherification

This method ensures high regioselectivity and excellent yields, with the cyclopropylmethoxy group installed selectively at the 2-position.

Reduction to Hydroxymethyl Group at 3-Position

The 3-position hydroxymethyl group can be introduced by reduction of a corresponding aldehyde or ester intermediate. While specific literature on direct reduction for this compound is limited, common organic synthesis methods involve:

  • Reduction of 3-formyl or 3-carboxyl derivatives using mild reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
  • Alternatively, selective catalytic hydrogenation under mild pressure and temperature.

These reductions must be carefully controlled to avoid affecting other functional groups like the chlorine or cyclopropylmethoxy substituents.

Representative Reaction Sequence

Step Reaction Type Reagents/Conditions Product Yield (%) Reference
1 Chlorination PCl5, POCl3, reflux 110°C 6-chloro-3-nitro-2-picoline 85
2 Etherification Cyclopropylmethanol, Cs2CO3, Pd(OAc)2, ligand 6-chloro-2-(cyclopropylmethoxy)-3-nitropyridine 94-96
3 Reduction NaBH4 or LiAlH4, mild conditions (6-Chloro-2-(cyclopropylmethoxy)pyridin-3-yl)methanol Not specified, typically high General synthetic knowledge

Analytical and Purification Techniques

  • Purification : Silica gel chromatography using mixtures of heptane and ethyl acetate is commonly employed post-reaction to isolate pure intermediates and final products.
  • Characterization : Nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and electrospray ionization mass spectrometry (ESI-MS) are standard methods to confirm the structure of synthesized compounds, including verification of substitution patterns and purity.

Research Findings and Notes

  • The chlorination step is highly efficient with phosphorus pentachloride and phosphorus oxychloride, achieving yields above 80% under controlled reflux conditions.
  • Palladium-catalyzed etherification using cesium carbonate base provides excellent yields (94-96%) for introducing the cyclopropylmethoxy group, demonstrating the robustness of this method in constructing ether linkages on pyridine rings.
  • Although specific reduction data for the hydroxymethyl group in this compound is scarce, standard hydride reductions are applicable and widely used in similar pyridine derivatives.
  • Ultrasonic irradiation and InCl3 catalysis have been reported to enhance yields and reduce reaction times in related heterocyclic syntheses, suggesting potential optimization avenues for this compound's preparation.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Key Observations
Chlorination at 6-position Phosphorus pentachloride, phosphorus oxychloride, reflux at 110°C 85 Efficient chlorination of hydroxy-pyridine
Etherification at 2-position Cyclopropylmethanol, cesium carbonate, Pd(OAc)2, phosphine ligand, 70°C overnight 94-96 High regioselectivity and yield
Reduction to hydroxymethyl at 3-position NaBH4 or LiAlH4, mild conditions Not specified Standard hydride reduction methods applicable

Mechanism of Action

Comparison with Similar Compounds

Research Findings and Data

Predicted Physicochemical Properties

  • Collision Cross Section (CCS): For (6-chloro-4-methoxypyridin-3-yl)methanol, CCS values range from 130.8 Ų ([M+H]+) to 145.1 Ų ([M+Na]+) . Similar trends are expected for the target compound, with slight variations due to substituent bulk.

Biological Activity

(6-Chloro-2-(cyclopropylmethoxy)pyridin-3-YL)methanol is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound has the molecular formula C10H12ClNO2 and features a pyridine ring substituted with a chloro group and a cyclopropylmethoxy group. The synthesis typically involves nucleophilic substitution reactions, starting from 6-chloropyridine and cyclopropylmethanol, often utilizing bases like sodium hydride to facilitate the reaction .

Synthetic Route Overview

  • Starting Materials : 6-chloropyridine and cyclopropylmethanol.
  • Reaction Conditions : Deprotonation of cyclopropylmethanol followed by nucleophilic substitution.
  • Purification : Techniques such as column chromatography are employed to achieve high purity.

Biological Properties

Research indicates that this compound exhibits various biological activities, particularly antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Studies have shown that this compound can inhibit the growth of certain bacteria, potentially through mechanisms that disrupt microbial cell wall synthesis. For instance, it may act as an inhibitor of enzymes critical for bacterial survival .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways, contributing to reduced inflammation in various biological models. This activity is crucial for developing treatments for conditions characterized by excessive inflammation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in microbial metabolism or inflammatory responses.
  • Receptor Modulation : It could interact with receptors that regulate inflammatory processes, although specific receptors remain to be fully elucidated.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

  • Antimicrobial Studies : A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing efficacy comparable to established antibiotics .
  • Inflammation Models : In animal models of inflammation, administration of this compound resulted in reduced markers of inflammation such as cytokines and prostaglandins. These findings suggest its potential utility in treating inflammatory diseases .
  • Pharmacokinetics : Research on the pharmacokinetic profile indicated favorable absorption characteristics, with studies showing a moderate half-life and good bioavailability in preclinical models .

Data Summary Table

Biological ActivityObservationsReferences
AntimicrobialSignificant inhibition of bacterial growth; MIC values comparable to antibiotics
Anti-inflammatoryReduced cytokine levels in inflammation models
PharmacokineticsModerate half-life; good bioavailability

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